molecular formula C13H15N3O2S B1454102 N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine CAS No. 1282591-35-8

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B1454102
CAS No.: 1282591-35-8
M. Wt: 277.34 g/mol
InChI Key: SSEWRFJGOPVGRG-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a nitrophenyl group and a methylpropyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-nitrobenzaldehyde with 2-methylpropylamine in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine
  • N-(2-methylpropyl)-4-(2-aminophenyl)-1,3-thiazol-2-amine
  • N-(2-methylpropyl)-4-(2-hydroxyphenyl)-1,3-thiazol-2-amine

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(2)7-14-13-15-11(8-19-13)10-5-3-4-6-12(10)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWRFJGOPVGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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